

Application Notes and Protocols for the Analytical Identification of 2-Nitrophenyl diphenylamine

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Compound of Interest

Compound Name: 2-Nitrophenyl diphenylamine

Cat. No.: B016653

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Introduction

2-Nitrophenyl diphenylamine (2-NDPA) is a nitrated derivative of diphenylamine (DPA). DPA and its derivatives are of significant interest due to their use as stabilizers in smokeless powders and propellants.[1][2] The identification and quantification of 2-NDPA are crucial for quality control, stability testing of munitions, and forensic analysis of gunshot residue.[3][4][5] These application notes provide detailed protocols for the analytical identification and quantification of 2-NDPA using modern chromatographic techniques.

Analytical Methods Overview

The primary analytical methods for the identification and quantification of 2-NDPA and related compounds include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred due to the thermal lability of some nitrated diphenylamine derivatives, which can degrade in the heated injection port of a gas chromatograph.[1][6]

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 2-NDPA.[5] Reversed-phase HPLC with UV detection is a common approach, as 2-NDPA exhibits strong absorbance in the UV region.[6][7] For enhanced sensitivity and selectivity,

especially in complex matrices, HPLC can be coupled with electrochemical detection (EC) or mass spectrometry (LC-MS).[5][7]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of 2-NDPA. However, careful optimization of the injection parameters is necessary to avoid thermal degradation.[1][8] GC-MS provides excellent selectivity and sensitivity, and the mass spectrum provides structural information for definitive identification.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of diphenylamine and its nitrated derivatives, including 2-NDPA, using various analytical methods.

Analyte	Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range	Reference
2-Nitrodiphenylamine	HPLC/EC	Propellants	4.3 µg/L	-	-	[7]
Diphenylamine	Tandem MS	Smokeless Powder	1.0 ng/mL	-	5.0-200.0 ng/mL	[10]
N-NO-diphenylamine	Tandem MS	Smokeless Powder	0.5 ng/mL	-	2.0-200.0 ng/mL	[10]
4-NO2-diphenylamine	Tandem MS	Smokeless Powder	2.5 ng/mL	-	5.0-250.0 ng/mL	[10]
Diphenylamine	GC-MS	Liver Fractions	-	0.1 µM (422.5 µg/kg)	0.1-25 µM	[9]
Diphenylamine	HPLC/UV	Air	1.7 ng/injection	1.0 µg/sample	-	[11]

Experimental Protocols

Protocol 1: Analysis of 2-Nitrophenyl diphenylamine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the separation and quantification of 2-NDPA in a sample matrix.

1. Instrumentation and Materials

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)
- Methanol (for sample preparation)
- **2-Nitrophenyl diphenylamine** standard
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 μ m)

2. Preparation of Mobile Phase

- Prepare Mobile Phase A: Deionized water with 0.1% phosphoric acid (v/v).
- Prepare Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (v/v).
- Degas both mobile phases before use.

3. Standard Solution Preparation

- Prepare a stock solution of 2-NDPA in methanol at a concentration of 1 mg/mL.

- From the stock solution, prepare a series of working standard solutions of varying concentrations by diluting with the initial mobile phase composition.

4. Sample Preparation

- For solid samples (e.g., smokeless powder), accurately weigh a known amount of the sample and extract with a suitable solvent like methanol or acetonitrile.
- For liquid samples, dilute an appropriate volume with the initial mobile phase.
- Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% phosphoric acid) and Mobile Phase B (Acetonitrile with 0.1% phosphoric acid). A typical gradient could be:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30-35 min: 80% to 20% B
 - 35-40 min: 20% B
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 µL
- Detection: UV at 254 nm
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

6. Data Analysis

- Identify the 2-NDPA peak in the chromatograms based on the retention time of the standard.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of 2-NDPA in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Analysis of 2-Nitrophenyl diphenylamine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of 2-NDPA using GC-MS.

1. Instrumentation and Materials

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness)
- Helium (carrier gas)
- Methanol or Acetonitrile (for sample preparation)
- **2-Nitrophenyl diphenylamine** standard
- Anhydrous sodium sulfate
- GC vials with inserts

2. Standard Solution Preparation

- Prepare a stock solution of 2-NDPA in methanol or acetonitrile at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions for calibration.

3. Sample Preparation

- Extract the sample with a suitable solvent.
- Dry the extract by passing it through a column of anhydrous sodium sulfate.
- Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.
- Transfer the final extract to a GC vial.

4. GC-MS Conditions

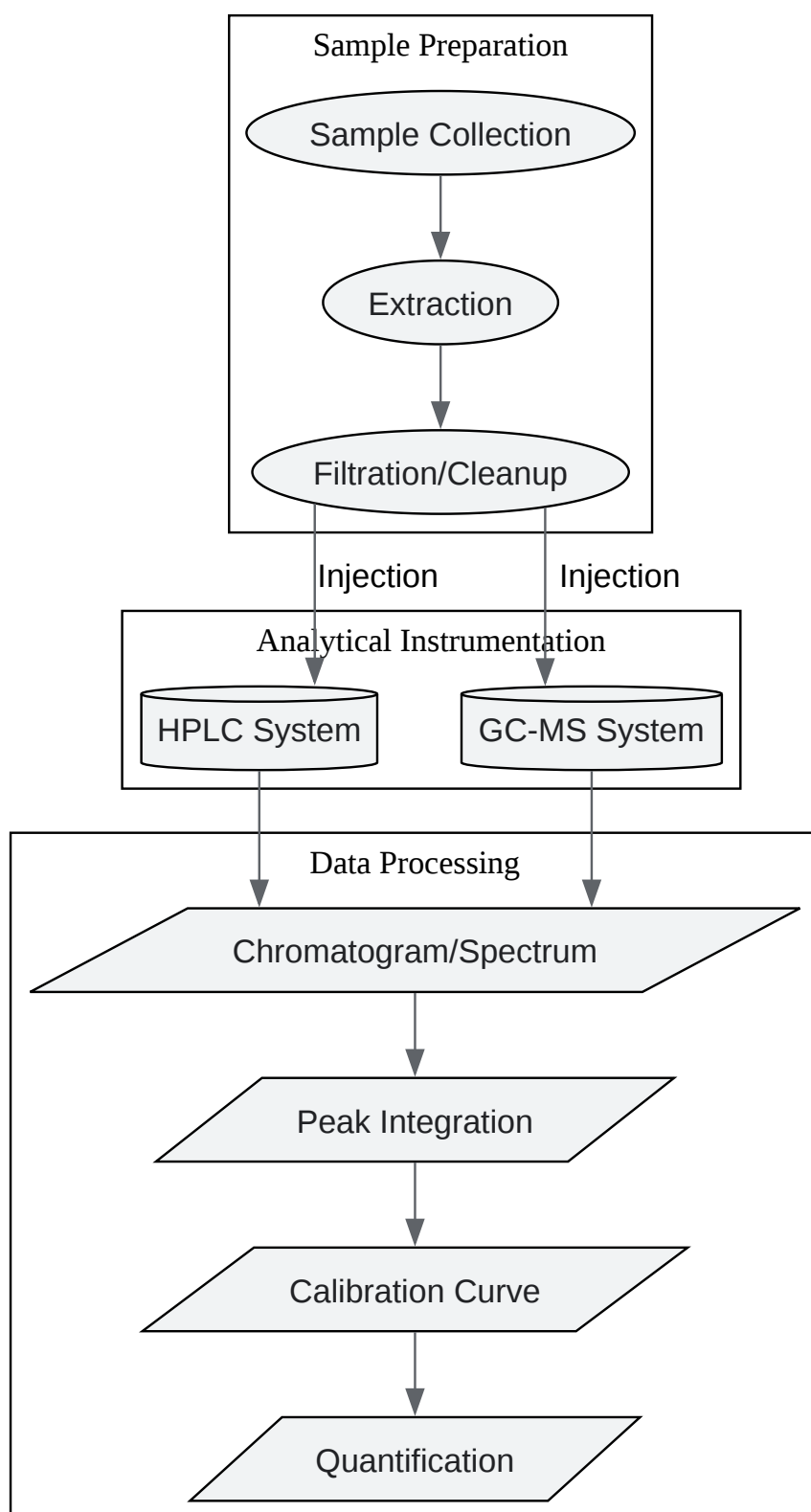
- Inlet Temperature: 250-280 °C (optimization is critical to prevent degradation)
- Injection Mode: Splitless (1 µL injection volume)
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 min
 - Ramp: 10 °C/min to 280 °C, hold for 10 min
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis

- Identify 2-NDPA by comparing the retention time and mass spectrum of the sample peak with that of the standard.

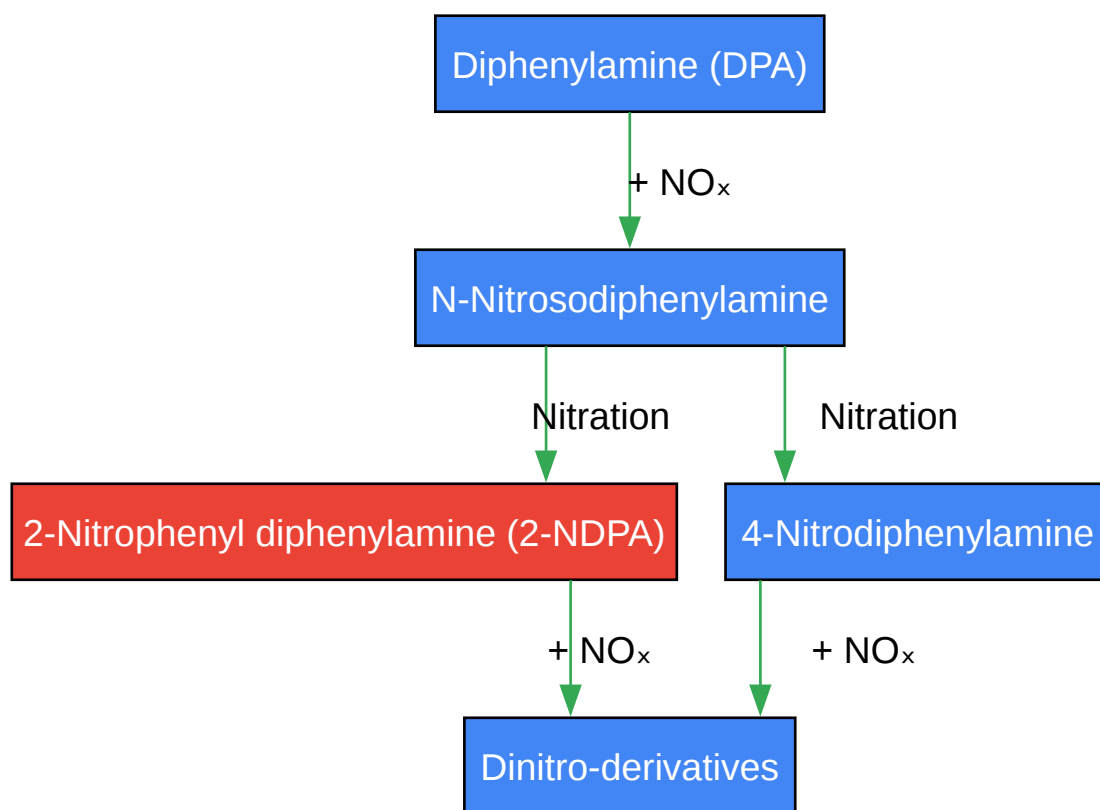
- For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
- Calculate the concentration of 2-NDPA in the sample.

Visualizations



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Caption: General experimental workflow for the analysis of 2-NDPA.



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Caption: Simplified degradation pathway of diphenylamine in propellants.

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